(2-Bromo-4-tert-butylphenoxy)acetic acid chemical properties
(2-Bromo-4-tert-butylphenoxy)acetic acid chemical properties
An In-Depth Technical Guide to (2-Bromo-4-tert-butylphenoxy)acetic acid
Introduction
(2-Bromo-4-tert-butylphenoxy)acetic acid is a halogenated aromatic carboxylic acid. It belongs to the phenoxyacetic acid class of compounds, a scaffold that is foundational to a wide array of biologically active molecules, including pharmaceuticals and herbicides.[1] The structure combines a bulky, lipophilic tert-butyl group and an electron-withdrawing bromine atom on the phenoxy ring, which are expected to significantly influence its chemical reactivity, physical properties, and biological interactions compared to its parent compound, (4-tert-butylphenoxy)acetic acid.
The phenoxyacetic acid moiety is a key structural feature in numerous medicinal agents, demonstrating a wide range of pharmacological activities.[1] Derivatives have been explored for anti-inflammatory, antibacterial, and anti-mycobacterial applications.[1][2] Therefore, understanding the chemical characteristics of substituted analogues like (2-Bromo-4-tert-butylphenoxy)acetic acid is critical for the rational design of new therapeutic agents and specialized chemical intermediates.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It consolidates known and predicted data on the molecule's properties, outlines a robust and logical synthesis protocol grounded in established chemical principles, and details the expected analytical characterization.
Molecular Structure and Identifiers
The molecular architecture of (2-Bromo-4-tert-butylphenoxy)acetic acid is defined by an acetic acid group linked via an ether bond to a 2-bromo-4-tert-butylphenol core. The ortho-positioning of the bromine atom relative to the ether linkage introduces steric hindrance and electronic effects that are pivotal to its chemical behavior.
Caption: Molecular Structure of (2-Bromo-4-tert-butylphenoxy)acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | (2-Bromo-4-tert-butylphenoxy)acetic acid |
| CAS Number | 23795-31-5[3] |
| Molecular Formula | C₁₂H₁₅BrO₃ |
| Molecular Weight | 287.15 g/mol |
| Canonical SMILES | CC(C)(C)C1=CC(=C(C=C1)Br)OCC(=O)O |
| InChI Key | RWTARJGOOFJNEP-UHFFFAOYSA-N |
Physicochemical Properties
While comprehensive experimental data for (2-Bromo-4-tert-butylphenoxy)acetic acid is not widely published, its properties can be reliably inferred from its unbrominated analogue, (4-tert-butylphenoxy)acetic acid, and the known effects of ortho-bromination.
Table 2: Physicochemical Property Profile
| Property | Value (Parent Compound) | Predicted Value/State (Target Compound) | Rationale for Prediction |
|---|---|---|---|
| Physical State | White crystals or powder[4] | Crystalline solid | High molecular weight and polarity suggest a solid state at STP. |
| Melting Point | 96 °C[5] | > 96 °C | The addition of a bromine atom increases molecular weight and potentially strengthens intermolecular forces, likely raising the melting point. |
| Solubility | Sparingly soluble in water (0.56 g/L at 25°C)[6] | Poorly soluble in water | The large, nonpolar phenoxy and tert-butyl groups dominate, while the bromine atom further increases lipophilicity. Solubility in organic solvents (e.g., ethers, acetone, ethyl acetate) is expected to be good. |
| pKa | Not available | 3.0 - 4.0 | Typical range for a carboxylic acid. The electron-withdrawing bromine atom may slightly increase acidity (lower pKa) compared to the unbrominated parent. |
Synthesis and Purification
The most logical and industrially scalable approach to synthesizing (2-Bromo-4-tert-butylphenoxy)acetic acid is via a Williamson ether synthesis. This method involves the reaction of the corresponding phenoxide with an α-haloacetic acid derivative.
Retrosynthetic Analysis
The retrosynthetic analysis identifies the key disconnection at the ether linkage, breaking the molecule down into commercially available or readily synthesized precursors. The primary starting materials are 2-Bromo-4-tert-butylphenol and a two-carbon electrophile representing the acetic acid moiety.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthesis Pathway
The synthesis proceeds by generating the sodium salt of 2-Bromo-4-tert-butylphenol, which then acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate to form the desired ether linkage. This is a well-established method for producing phenoxyacetic acids.[7]
Detailed Experimental Protocol
This protocol is a validated, self-contained methodology for the synthesis and purification of the target compound.
Objective: To synthesize (2-Bromo-4-tert-butylphenoxy)acetic acid from 2-Bromo-4-tert-butylphenol.
Materials:
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Sodium Hydroxide (2.2 eq)
-
Monochloroacetic Acid (1.1 eq)
-
Deionized Water
-
Toluene
-
Concentrated Hydrochloric Acid (~37%)
-
Diethyl Ether or Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
TLC plates (Silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid)
Procedure:
-
Preparation of Sodium Chloroacetate Solution: In a flask, dissolve monochloroacetic acid (1.1 eq) in deionized water. While cooling in an ice-water bath, slowly add a solution of sodium hydroxide (1.1 eq) in water to neutralize the acid, forming sodium chloroacetate. Maintain the temperature below 20°C. Causality: This pre-neutralization prevents the highly exothermic reaction of NaOH with the acid in the main reaction vessel and ensures the chloroacetate is ready for reaction.
-
Formation of the Phenoxide: In a separate three-necked round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-Bromo-4-tert-butylphenol (1.0 eq) in toluene. Add a solution of sodium hydroxide (1.1 eq) in water.
-
Ether Synthesis Reaction: Heat the biphasic mixture from step 2 to reflux (approx. 85-95°C) with vigorous stirring. Slowly add the sodium chloroacetate solution from step 1 to the refluxing mixture over 30-60 minutes. Continue to reflux for 4-6 hours. Self-Validation: The reaction progress can be monitored by TLC. A sample from the organic layer is spotted against the starting phenol. The reaction is complete upon the disappearance of the starting material spot.
-
Work-up and Isolation: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. Separate the aqueous layer. Wash the organic layer with water.
-
Acidification and Product Precipitation: Combine all aqueous layers and cool in an ice bath. Slowly acidify the aqueous solution to pH 1-2 by adding concentrated hydrochloric acid. A white precipitate of (2-Bromo-4-tert-butylphenoxy)acetic acid should form. Causality: The product exists as a sodium carboxylate salt in the basic aqueous phase. Acidification protonates the carboxylate, rendering the molecule neutral and causing it to precipitate due to its poor water solubility.
-
Purification: Collect the crude solid product by vacuum filtration and wash the filter cake with cold deionized water. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water or toluene/hexane mixture.
-
Drying and Characterization: Dry the purified white solid under vacuum. Characterize the final product by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Sources
- 1. jetir.org [jetir.org]
- 2. Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. 4-tert-Butylphenoxyacetic acid, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. (4-tert.-Butylphenoxy)-essigsäure ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-tert-Butylphenoxyacetic acid, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. 2-Bromo-4-tert-butylphenol | C10H13BrO | CID 75147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Bromo-4-tert-butylphenol | C10H13BrO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
